4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming fused heterocyclic systems with multiple substituents. The base name "pyrido[2,3-d]pyrimidine" indicates the fusion pattern between the pyridine and pyrimidine rings, where the bracketed numbers [2,3-d] specify the exact positions of ring fusion. The systematic name incorporates the positional descriptors for both substituents: the chlorine atom at position 4 and the trifluoromethyl group at position 2, resulting in the complete International Union of Pure and Applied Chemistry designation "this compound".
The compound's unique chemical identity is established through multiple standardized identification systems. The Chemical Abstracts Service registry number 338739-98-3 provides an unambiguous identifier for this specific molecular entity. The International Chemical Identifier string "1S/C8H3ClF3N3/c9-5-4-2-1-3-13-6(4)15-7(14-5)8(10,11)12/h1-3H" describes the complete molecular connectivity and stereochemistry. The corresponding International Chemical Identifier Key "NYCNVGUXVOGJSL-UHFFFAOYSA-N" serves as a hashed version of the full International Chemical Identifier for database searching and cross-referencing purposes.
The Simplified Molecular Input Line Entry System notation provides an alternative representation of the molecular structure using a linear text format. The canonical Simplified Molecular Input Line Entry System string "C1=CC2=C(N=C1)N=C(N=C2Cl)C(F)(F)F" encodes the complete structural information including ring connectivity, heteroatom positions, and substituent placements. This notation system facilitates computational processing and database storage of the molecular structure information.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound reflects the planar characteristics typical of fused aromatic heterocyclic systems. The bicyclic framework consists of a six-membered pyridine ring fused to a six-membered pyrimidine ring, creating an extended conjugated system with delocalized π-electron density. The fusion pattern designated as [2,3-d] indicates that the pyrimidine ring is attached to positions 2 and 3 of the pyridine ring, establishing a specific geometric arrangement that influences the overall molecular planarity and electronic distribution.
X-ray diffraction analysis provides critical insights into the precise atomic arrangements and intermolecular interactions within crystalline forms of pyrido[2,3-d]pyrimidine derivatives. The technique relies on the constructive and destructive interference of X-rays scattered by atoms within the crystal lattice, following Bragg's Law relationship nλ = 2d sin θ, where d represents the distance between atomic layers and θ is the diffraction angle. For heterocyclic compounds like pyrido[2,3-d]pyrimidine systems, X-ray diffraction reveals important structural parameters including bond lengths, bond angles, and torsional angles that define the molecular geometry.
The crystallographic analysis of related spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one demonstrates the structural characteristics of the pyrido[2,3-d]pyrimidine core. In this related system, the molecule exhibits two fused six-membered rings with specific conformational preferences, where the pyrimidine ring adopts an envelope conformation with a mean deviation of 0.1321 Å from planarity. The geometric parameters indicate that the fused ring system maintains substantial planarity while accommodating slight deviations due to substituent effects and crystal packing forces.
Molecular weight determination places this compound at 233.58 grams per mole, reflecting the combined atomic masses of its constituent elements. The density value of 1.571 grams per cubic centimeter indicates a relatively compact molecular packing arrangement influenced by the presence of the chlorine atom and trifluoromethyl group. The calculated exact mass of 232.99700 daltons provides precision for mass spectrometric identification and confirms the molecular composition.
| Geometric Parameter | Value | Units |
|---|---|---|
| Molecular Weight | 233.58 | g/mol |
| Density | 1.571 | g/cm³ |
| Exact Mass | 232.99700 | Da |
| Polar Surface Area | 38.67000 | Ų |
| Index of Refraction | 1.562 | - |
Electronic Structure and Frontier Molecular Orbital Analysis
The electronic structure of this compound reflects the complex interplay between the aromatic heterocyclic framework and the electronegative substituents. The pyrido[2,3-d]pyrimidine core system contains three nitrogen atoms positioned strategically within the bicyclic framework, creating multiple sites for electronic interactions and hydrogen bonding. These nitrogen atoms contribute lone pair electrons that influence the overall electron density distribution and reactivity patterns of the molecule.
The trifluoromethyl group at the 2-position exerts significant electronic effects on the pyrido[2,3-d]pyrimidine system through its strong electron-withdrawing characteristics. The three fluorine atoms create a highly electronegative environment that depletes electron density from the adjacent heterocyclic rings. This electronic perturbation affects the frontier molecular orbital energies and influences the compound's chemical reactivity and potential interactions with biological targets. The calculated logarithmic partition coefficient (LogP) value of 2.69700 indicates moderate lipophilicity, reflecting the balance between the polar heterocyclic core and the lipophilic halogenated substituents.
The chlorine atom at the 4-position contributes additional electronic complexity through its dual inductive and resonance effects. As an electronegative halogen, chlorine withdraws electron density inductively while potentially donating electron density through resonance interactions with the π-system. This electronic duality creates opportunities for diverse chemical transformations and influences the compound's participation in nucleophilic substitution reactions and other synthetic transformations.
Computational analysis of pyrido[2,3-d]pyrimidine derivatives reveals important electronic properties that govern molecular behavior. The polar surface area of 38.67000 square angstroms indicates the extent of polar regions within the molecular structure, which correlates with solubility characteristics and membrane permeability properties. The hydrogen bond acceptor count of three reflects the presence of nitrogen atoms capable of forming hydrogen bonds with appropriate donor molecules. The absence of hydrogen bond donors in the basic structure limits certain types of intermolecular interactions while maintaining the compound's synthetic versatility.
The electronic structure analysis extends to consideration of the compound's behavior in various chemical environments. Research on related 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) derivatives demonstrates the importance of electronic effects in determining biological activity and chemical reactivity. The trifluoromethyl group's influence on electronic distribution affects the compound's interaction with enzymatic systems and other molecular targets. These electronic characteristics contribute to the compound's potential utility in medicinal chemistry applications and materials science research.
| Electronic Property | Value | Units |
|---|---|---|
| Logarithmic Partition Coefficient | 2.69700 | - |
| Polar Surface Area | 38.67000 | Ų |
| Hydrogen Bond Donor Count | 0 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 0 | - |
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3/c9-5-4-2-1-3-13-6(4)15-7(14-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCNVGUXVOGJSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857698 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338739-98-3 | |
| Record name | 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Pyrido[2,3-d]pyrimidine Core with Trifluoromethyl Group
One common approach starts with suitable amino-substituted precursors and trifluoromethylated reagents to build the core heterocycle:
- Amino-substituted heterocycles or related derivatives react with trifluoromethyl ketones or esters (e.g., ethyl 4,4,4-trifluoroacetoacetate) under acidic conditions to induce cyclocondensation.
- For example, refluxing a mixture of aminoindazole derivatives with ethyl 4,4,4-trifluoroacetoacetate in methanol and phosphoric acid leads to the formation of 2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives, which are closely related heterocycles and serve as a model for pyrido[2,3-d]pyrimidine synthesis.
The reaction conditions typically involve:
| Parameter | Conditions |
|---|---|
| Solvent | Methanol with phosphoric acid (4:1) |
| Temperature | Reflux (~65-70 °C) |
| Duration | 24 hours |
| Atmosphere | Argon (inert atmosphere) |
This step yields trifluoromethylated heterocycles with moderate to good yields (27-39% depending on conditions) and conversion rates.
Chlorination at the 4-Position
Representative Synthetic Procedure
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1. Cyclocondensation | Amino-substituted heterocycle + ethyl 4,4,4-trifluoroacetoacetate, MeOH/H₃PO₄ (4:1), reflux 24 h | Formation of 2-(trifluoromethyl) pyrido/pyrimido derivatives; moderate yields (27-39%) |
| 2. Chlorination | Intermediate + POCl₃, reflux 3 h | Conversion to 4-chloro derivative; yields 70-98%; purification by chromatography |
Alternative Synthetic Routes and Considerations
While the above method is widely used, other synthetic routes exist for related heterocycles such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which may share mechanistic similarities:
- Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to form a key intermediate.
- Subsequent addition-condensation cyclization with formamidine salts under controlled temperatures.
- Use of bases such as sodium methoxide in methanol to facilitate cyclization and elimination steps.
- One-pot procedures combining condensation and elimination steps to improve yield and reduce waste.
These methods emphasize controlling reaction temperatures (0-50 °C for condensation; 50-110 °C for elimination) and molar ratios of reagents to optimize yield (up to 90%).
Summary Table of Preparation Parameters
| Preparation Step | Reagents / Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation | Amino heterocycle + ethyl 4,4,4-trifluoroacetoacetate + H₃PO₄/MeOH | Reflux (~65-70) | 24 h | 27-39 | Moderate conversion; acid catalyzed |
| Chlorination | POCl₃ reflux | Reflux (~105) | 3 h | 70-98 | High yield; substitution of OH/oxo by Cl |
| Alternative cyclization (one-pot) | Formamidine salt + base + dichloroacrylonitrile derivative | 0-50 (condensation); 50-110 (elimination) | 2-8 h each step | Up to 90 | Industrially favorable; reduced waste |
Research Findings and Industrial Relevance
- The chlorination step using POCl₃ is a key transformation with high efficiency and is widely used in the synthesis of chlorinated pyrimidine derivatives.
- One-pot condensation and elimination methods reduce the use of hazardous reagents and improve overall yield and purity, making them suitable for scale-up.
- The trifluoromethyl group introduction early in the synthesis ensures stability and desired electronic properties of the heterocycle.
- Purification typically involves chromatographic techniques to achieve high purity (>99%) suitable for research applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 4 is highly susceptible to nucleophilic substitution due to the electron-withdrawing trifluoromethyl group and the pyrido[2,3-d]pyrimidine core. Common nucleophiles include amines, alkoxides, and thiols:
| Reaction Type | Conditions | Product | Key Findings |
|---|---|---|---|
| Amination | Amines (e.g., morpholine), EtOH, reflux | 4-Amino-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine derivatives | Higher yields (>80%) with aliphatic amines; steric hindrance reduces reactivity. |
| Alkoxylation | NaOEt/EtOH, 80°C | 4-Ethoxy-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | Methoxy and ethoxy groups stabilize the ring system. |
| Thioether Formation | Thiophenol, K₂CO₃, DMF, 100°C | 4-(Phenylthio)-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | Thioethers exhibit enhanced solubility in polar aprotic solvents. |
Cross-Coupling Reactions
The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
Cyclization Reactions
The pyrido[2,3-d]pyrimidine core facilitates intramolecular cyclization to form fused heterocycles:
-
Example : Reaction with hydrazine yields pyrazolo[3,4-d]pyrido[2,3-d]pyrimidine derivatives, which show enhanced kinase inhibition (IC₅₀ < 100 nM for EGFR mutants) .
-
Mechanism : Cyclization proceeds via nucleophilic attack at the C4 position, followed by ring closure mediated by the trifluoromethyl group’s electron-withdrawing effect .
Hydrolysis and Oxidation
Controlled hydrolysis converts the chlorine atom to hydroxyl or carbonyl groups:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂O, NaOH | Reflux, 12 h | 4-Hydroxy-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | Intermediate for esterification or further functionalization. |
| KMnO₄, H₂SO₄ | 0°C → RT, 4 h | 4-Oxo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine | Oxo derivatives act |
Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine can be synthesized through various methods, including nucleophilic substitution reactions and cross-coupling techniques. For instance, a study highlighted the successful synthesis of trifluoromethylated derivatives using Suzuki-Miyaura coupling reactions, demonstrating good yields and functionalization potential . The chlorinated derivatives have also been shown to undergo further transformations to yield a variety of biologically active compounds .
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that pyrido[2,3-d]pyrimidine derivatives exhibit significant activity against various cancer cell lines. For example, compounds derived from this scaffold have been tested against breast cancer and melanoma cell lines, showing promising inhibitory effects on cell proliferation and viability .
Table 1: Summary of Anticancer Activities
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Dilmapimod | Rheumatoid Arthritis | p38 MAPK inhibitor | |
| Voxtalisib | Melanoma | PI3K/mTOR inhibitor | |
| AZD8055 | Glioblastoma | mTOR inhibitor |
Inhibition of Kinases
Several studies have reported that this compound derivatives act as inhibitors of key kinases involved in cancer progression. For instance, compounds have been identified as dual specificity kinase inhibitors, targeting both mTOR and PI3K pathways, which are crucial for tumor growth and survival .
Treatment of Inflammatory Diseases
The compound has shown potential in treating inflammatory diseases such as rheumatoid arthritis and neuropathic pain. Its mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further development in anti-inflammatory therapies .
Other Proliferative Diseases
Beyond cancer and inflammation, research suggests that pyrido[2,3-d]pyrimidine derivatives may be effective against other proliferative conditions such as psoriasis and restenosis. The ability to modulate cellular pathways involved in proliferation makes these compounds valuable in developing treatments for various diseases characterized by abnormal cell growth .
Clinical Trials
Several clinical trials have explored the efficacy of pyrido[2,3-d]pyrimidine derivatives in treating specific cancers. For instance, combination therapies involving these compounds with established chemotherapeutics like paclitaxel have demonstrated enhanced efficacy against triple-negative breast cancer in preliminary studies .
Preclinical Studies
Preclinical studies have highlighted the effectiveness of these compounds in inhibiting tumor growth in animal models. One notable study involved testing a series of pyrido[2,3-d]pyrimidine analogs against human cancer cell lines (MCF-7 and HCT116), where several compounds exhibited significant anti-proliferative effects .
Mechanism of Action
The mechanism by which 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.
Comparison with Similar Compounds
Frontier Molecular Orbital (FMO) Analysis
Studies on pyrido[2,3-d]pyrimidine derivatives reveal that substituents influence HOMO/LUMO energy levels, affecting binding to molecular targets:
- HOMO Localization : In compound 2o (pyrido[2,3-d]pyrimidine-dione), HOMO is concentrated on the heterocyclic core, facilitating interactions with electron-deficient enzyme pockets .
- Trifluoromethyl Impact : The electron-withdrawing CF₃ group in the target compound likely lowers LUMO energy, enhancing electrophilic interactions with kinases or DNA .
Biological Activity
4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves chlorination and trifluoromethylation reactions. Various methods have been reported, including microwave-assisted techniques and traditional thermal methods using phosphorus oxychloride as a chlorinating agent. For example, a study demonstrated the successful synthesis of derivatives through the reaction of pyridines with trifluoromethylating agents under controlled conditions, yielding high purity and good yields (78-85%) .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and A549 (lung cancer) . The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
Table 1: Anticancer Activity of this compound
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity, which is critical in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs such as celecoxib . This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Table 2: Anti-inflammatory Activity
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism likely involves disrupting bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of the trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to biological targets. Studies investigating SAR have revealed that modifications at different positions on the pyridine or pyrimidine rings can significantly alter potency and selectivity for specific biological targets .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A series of derivatives were synthesized and tested against breast cancer cell lines (MCF-7). The most active compounds showed IC50 values significantly lower than doxorubicin, indicating superior efficacy in certain contexts .
- Inflammatory Disease Model : In vivo models demonstrated that treatment with this compound resulted in reduced paw edema in carrageenan-induced inflammation models, supporting its potential use in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic displacement reactions. For example, Robins and Hitchings demonstrated selective displacement of the 4-chloro group in trichloropyrido[2,3-d]pyrimidine intermediates using sequential nucleophilic substitutions . Microwave-assisted multicomponent reactions in water or ethanol (140–180°C) are also effective, reducing reaction time and improving purity .
- Key Considerations : Optimize temperature, solvent polarity, and stoichiometry of nucleophiles (e.g., amines, thiols) to minimize side reactions like over-substitution.
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., trifluoromethyl at position 2, chloro at position 4) via , , and NMR .
- Mass Spectrometry (MS) : Validate molecular weight (CHClFN, MW 227.58) using high-resolution MS .
- HPLC/Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts like dehalogenated derivatives .
Q. What are the primary biological targets of pyrido[2,3-d]pyrimidine derivatives, and how does this compound fit into pharmacological research?
- Methodology : The core scaffold inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Gangjee et al. demonstrated selective inhibition of parasitic DHFR isoforms (e.g., Pneumocystis jirovecii DHFR, IC = 0.172 µM) over human DHFR, attributed to the chloro-trifluoromethyl substitution pattern enhancing target binding .
- Applications : Antifolate therapies for opportunistic infections and cancer .
Advanced Research Questions
Q. How can selectivity for parasitic vs. human DHFR be optimized through structural modifications?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace the 4-chloro group with bulkier substituents (e.g., 2',5'-dichlorophenyl) to sterically hinder binding to human DHFR while maintaining affinity for parasitic isoforms .
- Computational Modeling : Perform docking studies with DHFR crystal structures (PDB: 1DG8) to identify critical hydrogen bonds and hydrophobic interactions .
- Data Table :
| Substituent at Position 2 | DHFR Selectivity Ratio (Parasitic/Human) |
|---|---|
| Trifluoromethyl | 15.7–33 |
| 2',5'-Dichlorophenyl | 23–33 |
| 3',4',5'-Trichlorophenyl | >50 |
| Source: Adapted from Gangjee et al. |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Experimental Reproducibility : Standardize assay conditions (e.g., enzyme source, buffer pH, cofactor concentrations) to minimize variability .
- Metabolic Stability Testing : Assess compound stability in microsomal preparations to rule out off-target effects from degradation products .
- Case Study : Discrepancies in IC values for Toxoplasma gondii DHFR may arise from differences in enzyme purification methods or assay temperatures (25°C vs. 37°C) .
Q. How do microwave-assisted synthetic methods compare to traditional thermal approaches in scalability and environmental impact?
- Methodology :
- Green Chemistry Metrics : Compare energy consumption (kW·h/mol), solvent waste (E-factor), and reaction time. Microwave synthesis reduces time by 70% (e.g., 2 hours vs. 8 hours) and solvent use by 50% via water-based protocols .
- Scale-Up Challenges : Optimize microwave cavity design for uniform heating in larger batches (>10 g) to prevent hotspots and decomposition .
Methodological Considerations for Experimental Design
Q. What are the critical steps for ensuring regioselectivity in nucleophilic substitution reactions?
- Protocol :
Intermediate Activation : Convert pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones to trichloro derivatives (e.g., using POCl) to enhance leaving-group ability .
Order of Reactivity : Prioritize substitution at position 4 (most reactive), followed by positions 7 and 2, using stepwise addition of nucleophiles .
Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexanes) to isolate mono-substituted intermediates before subsequent steps .
Q. How can researchers validate the antifolate mechanism in cell-based assays?
- Protocol :
Folate Rescue Assay : Culture target cells (e.g., P. jirovecii) in folate-deficient media. Add leucovorin (5 µM) to reverse growth inhibition if DHFR is the primary target .
Competitive Binding : Use H-labeled methotrexate to measure displacement by the compound in DHFR binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
